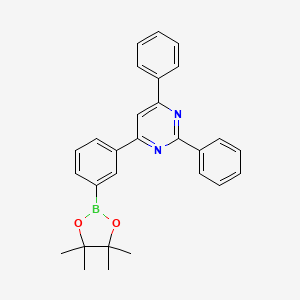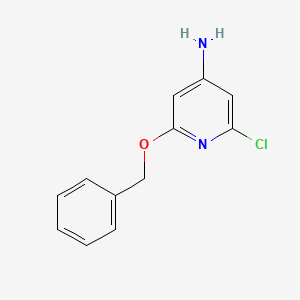![molecular formula C25H19NO B3177140 4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde CAS No. 133878-93-0](/img/structure/B3177140.png)
4'-(Diphenylamino)-[1,1'-biphenyl]-4-carbaldehyde
Übersicht
Beschreibung
4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound known for its unique structural and electronic properties It features a biphenyl core substituted with a diphenylamino group and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products:
Oxidation: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-methanol.
Substitution: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-nitrobenzene or 4’-(Diphenylamino)-[1,1’-biphenyl]-4-bromobenzene.
Wissenschaftliche Forschungsanwendungen
4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored for its role in photodynamic therapy and as a photosensitizer in cancer treatment.
Wirkmechanismus
The mechanism by which 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects is primarily through its electronic structure. The conjugated system allows for efficient electron delocalization, which is crucial for its photophysical properties. In biological systems, it interacts with molecular targets through non-covalent interactions such as hydrogen bonding and π-π stacking, influencing pathways involved in fluorescence and photodynamic effects .
Vergleich Mit ähnlichen Verbindungen
1-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)ethanone: Similar structure but with an ethanone group instead of an aldehyde, used in optoelectronics.
4’-(N,N-Diphenylamino)-[1,1’-biphenyl]-4-ol: Contains a hydroxyl group, used in photodynamic therapy.
3-(5-([1,1’-biphenyl]-4-yl)oxazol-2-yl)-4’-(N,N-diphenylamino)-[1,1’-biphenyl]-4-ol: Used in white light LEDs due to its efficient excited state intramolecular proton transfer (ESIPT) properties.
Uniqueness: 4’-(Diphenylamino)-[1,1’-biphenyl]-4-carbaldehyde stands out due to its aldehyde functional group, which provides unique reactivity and the ability to form various derivatives. Its high fluorescence quantum yield and stability make it particularly valuable in optoelectronic applications.
Eigenschaften
IUPAC Name |
4-[4-(N-phenylanilino)phenyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO/c27-19-20-11-13-21(14-12-20)22-15-17-25(18-16-22)26(23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGINXFWJLDDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


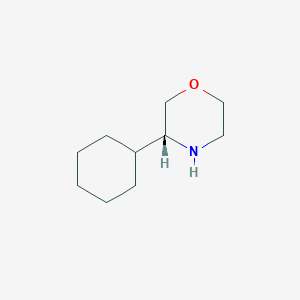
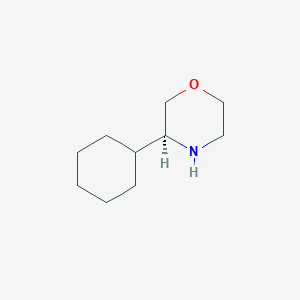


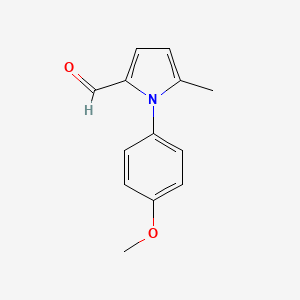

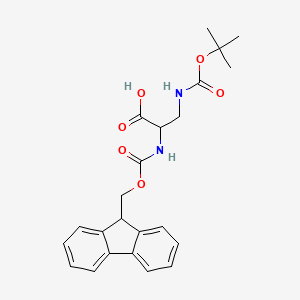
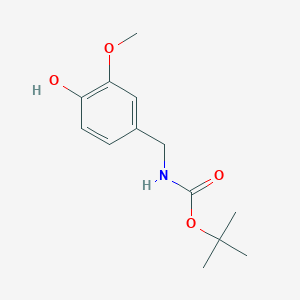

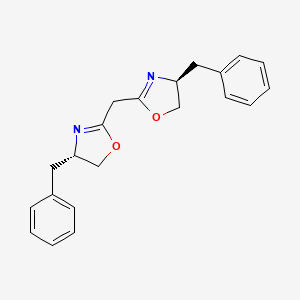
![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)
![Benzo[c][1,2,5]thiadiazole-4,7-diyldiboronic acid](/img/structure/B3177133.png)
